molecular formula C15H14BrNO2 B310248 N-(2-bromophenyl)-2-phenoxypropanamide

N-(2-bromophenyl)-2-phenoxypropanamide

Cat. No.: B310248
M. Wt: 320.18 g/mol
InChI Key: SKHUAKMLMUBSJS-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a brominated aromatic ring (2-bromophenyl) and a phenoxy-substituted propanamide chain. The bromine atom may enhance binding interactions via halogen bonding or steric effects, while the phenoxy group contributes to lipophilicity and electronic modulation.

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

N-(2-bromophenyl)-2-phenoxypropanamide

InChI

InChI=1S/C15H14BrNO2/c1-11(19-12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,1H3,(H,17,18)

InChI Key

SKHUAKMLMUBSJS-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1Br)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Br)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(2-bromophenyl)-2-phenoxypropanamide and related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Activities Reference
This compound 2-bromophenyl, phenoxypropanamide ~300–320 (estimated) Potential halogen bonding, moderate lipophilicity N/A
N-(2-Bromophenyl)-3-chloropropanamide 2-bromophenyl, chloropropanamide 262.53 Reduced lipophilicity; chloro substituent
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide 2-fluorophenyl, hydroxyphenoxy, N-methyl 289.30 Enhanced solubility (hydroxyl group); fluorinated stability
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide 5-amino-2-fluorophenyl, methoxyphenoxy 304.32 Amino group for basicity; methoxy for electron donation
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-bromophenyl, methoxyphenyl, acetamide Not specified Structural mimic of benzylpenicillin; antimicrobial activity
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide 3-fluorophenylamino, phenylpropanamide 258.29 Amino linker; fluorinated electronic effects

Structural and Functional Analysis

  • Halogen vs. Hydrogen Bonding Groups: The bromine in this compound may promote stronger target binding compared to fluorine or hydrogen substituents (e.g., in and ).
  • Phenoxy vs. Methoxy/Hydroxyphenoxy Substituents: The phenoxy group in the target compound is less polar than the hydroxyphenoxy group in , which could reduce solubility but improve membrane permeability.
  • Propanamide Chain Length :
    Compared to acetamide derivatives like , the propanamide chain in the target compound may confer greater conformational flexibility, enabling better alignment with biological targets. However, longer chains could also increase steric hindrance.

  • Aromatic Ring Substitutions : The 2-bromophenyl group distinguishes the target compound from analogs with para-substituted bromine (e.g., ) or fluorine (e.g., ). Ortho-substitution may sterically hinder interactions or influence ring planarity, affecting binding kinetics.

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